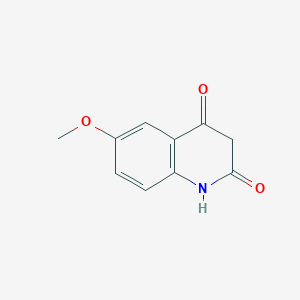

6-Methoxyquinoline-2,4(1H,3H)-dione

Description

Significance of the Quinolinedione Core as a Privileged Scaffold in Drug Discovery

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of biological activities. nih.gov The quinoline (B57606) and its derivatives, including the quinolinedione core, are prime examples of such scaffolds. nih.gov Their synthetic versatility allows for the creation of large libraries of diverse derivatives, which have been investigated for a multitude of therapeutic applications. nih.gov

The quinolinedione scaffold is a key component in compounds exhibiting a broad spectrum of biological activities, including:

Anticancer: Many quinoline and quinazolinedione derivatives have demonstrated potent anticancer activity. researchgate.netnih.gov

Antimicrobial: The quinolone class of antibiotics, which shares a structural relationship with quinolinediones, is a testament to the scaffold's importance in combating bacterial infections. nih.govresearchgate.net

Anti-inflammatory: Derivatives of this scaffold have also been investigated for their anti-inflammatory properties. nih.gov

Antiviral: The structural framework has been a basis for the development of antiviral agents.

Antimalarial: Historically, quinoline derivatives have been central to the treatment of malaria.

This wide range of activities underscores the importance of the quinolinedione scaffold as a foundational element in the design and discovery of new drugs.

Overview of Structure-Activity Relationship (SAR) Principles Applied to Quinolinediones

The biological activity of quinolinedione derivatives can be finely tuned by making specific chemical modifications to the core scaffold. This relationship between chemical structure and biological activity is known as the Structure-Activity Relationship (SAR). Understanding SAR is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.

For the quinoline and quinolinedione scaffold, several key positions on the ring system have been identified as critical for modulating biological activity:

Substitution at the 6-position: The nature of the substituent at the C6 position of the quinoline ring can significantly influence the compound's properties. For instance, in the related pyrimido[4,5-c]quinolin-1(2H)-ones, the presence and position of methoxy (B1213986) groups play a crucial role in their anticancer activity. researchgate.net Specifically, a methoxy group at certain positions can enhance antimigratory activity. researchgate.net

Substitution at other positions: Modifications at other sites, such as the N1, C2, C3, C7, and C8 positions, have also been shown to have a profound impact on the biological activity profile of quinoline-based compounds.

Replacement of Phenolic Hydroxyl Groups: In some instances, the replacement of a phenolic hydroxyl (OH) group with a methoxy (OCH3) group can lead to a decrease or complete loss of biological activity, suggesting the importance of the hydroxyl group as a hydrogen bond donor in interacting with biological targets. drugdesign.org

These SAR principles provide a roadmap for medicinal chemists to rationally design new quinolinedione derivatives with improved therapeutic potential.

Contextualizing 6-Methoxyquinoline-2,4(1H,3H)-dione within the Broader Quinolinedione Landscape

While extensive research has been conducted on the broader quinolinedione scaffold, specific data on this compound is limited in publicly available scientific literature. However, based on the established SAR principles of related compounds, we can infer its potential significance and role within the quinolinedione landscape.

The presence of the methoxy group at the 6-position is a key structural feature. As observed in other quinoline derivatives, this substitution can have a significant impact on the molecule's biological activity. researchgate.net The synthesis of related 6-methoxyquinoline (B18371) compounds often utilizes 4-methoxyaniline as a starting material, suggesting a potential synthetic route for this compound. chemicalbook.comnih.gov

Given the diverse biological activities of the quinolinedione scaffold, it is plausible that this compound could be a valuable intermediate or a lead compound for the development of new therapeutic agents. Its specific biological profile would be dependent on how the 6-methoxy group influences its interaction with various biological targets. Further research into the synthesis and biological evaluation of this compound is warranted to fully understand its potential contributions to medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1H-quinoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-6-2-3-8-7(4-6)9(12)5-10(13)11-8/h2-4H,5H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESHEVMBMNIKSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methoxyquinoline 2,4 1h,3h Dione and Its Functionalized Analogues

Classical Approaches for Quinolinedione Synthesis

Historically, the synthesis of quinoline (B57606) derivatives has relied on several named reactions, many of which are still in use today, albeit with modifications to improve efficiency and reduce environmental impact. nih.govjptcp.com These classical methods often involve the reaction of anilines with various carbonyl-containing compounds under acidic or basic conditions. jptcp.comnih.gov

Key classical methods for quinoline synthesis include:

Conrad-Limpach-Knorr Synthesis: This method involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines. wikipedia.orgquimicaorganica.org The reaction conditions, particularly temperature, can influence the regioselectivity, yielding either 4-quinolones (kinetic control) or 2-quinolones (thermodynamic control). wikipedia.orgquimicaorganica.org

Doebner-von Miller Reaction: This reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines, typically under acidic conditions, to form substituted quinolines. nih.govjptcp.com

Skraup Synthesis: In this method, aniline (B41778) is heated with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline. jptcp.comiipseries.org

Friedländer Synthesis: This involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a methylene (B1212753) group alpha to a carbonyl. jptcp.com

Pfitzinger Reaction: This method uses isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. nih.govjptcp.com

Combes Synthesis: This reaction involves the condensation of anilines with β-diketones. iipseries.org

While foundational, these classical methods often suffer from drawbacks such as harsh reaction conditions, low yields, and the use of toxic reagents. nih.govnih.gov

Modern and Efficient Synthetic Strategies for the Quinolinedione Scaffold

To overcome the limitations of classical methods, modern synthetic strategies focus on efficiency, sustainability, and functional group tolerance. These approaches include multi-component reactions, catalytic protocols, and green chemistry techniques.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing by-products and simplifying purification. researchgate.netrsc.org MCRs are particularly effective for synthesizing heterocyclic compounds like quinolines. researchgate.netresearchgate.net

One notable MCR approach involves the reaction of anilines, aldehydes, and alkynes. ufms.br For example, a one-pot reaction of an aniline derivative, a benzaldehyde (B42025) derivative, and phenylacetylene (B144264) in water with hydrochloric acid as a promoter can yield 2,4-diaryl-quinoline derivatives. ufms.br Another MCR strategy for synthesizing quinoline derivatives involves the reaction of arylamines, aromatic aldehydes, and aryl ethylenes, catalyzed by a Lewis acid like FeCl₃. This solvent-free method proceeds via a [4+2] cycloaddition. ynu.edu.cn

Both metal-catalyzed and metal-free synthetic protocols have been developed to enhance the efficiency and selectivity of quinolinedione synthesis.

Catalytic Approaches: Transition metal catalysts, such as those based on ruthenium, can facilitate the acceptorless dehydrogenative coupling (ADC) of alcohols to produce N-heterocycles. rsc.org This sustainable method uses alcohols, which are readily available and produce only water and hydrogen as by-products. rsc.org For instance, a ruthenium NNN-pincer complex has been used to synthesize a wide variety of substituted quinolines from 2-aminobenzyl alcohols and secondary alcohols. rsc.org Nanocatalysts, such as Fe₃O₄ nanoparticles, have also been employed in the synthesis of quinoline derivatives, offering benefits like reusability and low catalyst loading. acs.org

Metal-Free Approaches: Concerns about the cost and toxicity of transition metals have driven the development of metal-free synthetic methods. nih.govnih.gov These approaches often utilize visible light or iodine as a catalyst. mdpi.comrsc.org For example, a visible-light-induced sulfonylation/cyclization of N-(2-cyanophenyl)methanesulfonamides can produce quinoline-2,4-diones under photocatalyst-free conditions at room temperature. mdpi.com Another metal-free method uses molecular iodine as a catalyst for the one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and acetylenedicarboxylates. rsc.org This protocol is noted for its high regioselectivity and broad substrate scope. rsc.org

Green chemistry principles aim to reduce the environmental impact of chemical processes. nih.govresearchgate.net In the context of quinolinedione synthesis, this often involves solvent-free reactions or the use of environmentally benign solvents like water or ethanol (B145695). rsc.orgtandfonline.com

Solvent-free methods not only reduce waste but can also lead to shorter reaction times and higher yields. ynu.edu.cnrsc.org For instance, the synthesis of 2,4-disubstituted quinolines has been achieved using Hβ zeolite as a catalyst under solvent-free conditions. rsc.org Similarly, a three-component, one-pot procedure for synthesizing 2,4-diaryl substituted quinoline derivatives can be performed without a solvent. ynu.edu.cn

The use of water as a solvent is another key aspect of green quinoline synthesis. tandfonline.com Microwave-assisted synthesis in water has been shown to be an efficient method for preparing quinoline derivatives. tandfonline.com Additionally, the synthesis of quinazoline-2,4(1H,3H)-diones from CO₂ and 2-aminobenzonitriles has been demonstrated using ionic liquids as both a solvent and a catalyst at atmospheric pressure, highlighting a green route to these valuable compounds. capes.gov.br

Specific Synthetic Routes to 6-Methoxyquinoline-2,4(1H,3H)-dione Derivatives

The synthesis of the specific compound 6-methoxyquinoline (B18371) and its derivatives often starts with p-anisidine (B42471) (4-methoxyaniline). chemicalbook.comnih.gov

One method involves a Doebner reaction, where p-anisidine is reacted with a suitable benzaldehyde and pyruvic acid in ethanol to produce 6-methoxy-2-arylquinoline-4-carboxylic acids. nih.gov Another approach is a modified Skraup synthesis, where p-methoxyaniline is reacted with glycerol, p-methoxy nitrobenzene, ferrous sulfate, and boric acid in the presence of concentrated sulfuric acid. google.com

A metal-free synthesis of 2-methylquinolines, including a 6-methoxy derivative, has been developed through the condensation of anilines with vinyl ethers catalyzed by iodine. researchgate.net Specifically, 4-methoxyaniline can be reacted with ethyl vinyl ether in the presence of a catalytic amount of iodine to yield 6-methoxy-2-methylquinoline. researchgate.net

Derivatives of quinoline-2,4(1H,3H)-dione functionalized at the nitrogen atom have been prepared through various methods. For example, 3-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-diones can be functionalized on the quinolinedione nitrogen with a propargyl group. nih.gov

The synthesis of quinazoline-2,4(1H,3H)-diones, which are structurally related to quinolinediones, has been achieved through the reaction of CO₂ with 2-aminobenzonitriles. acs.org This reaction can be efficiently catalyzed by an anion-functionalized ionic liquid under mild, solvent- and metal-free conditions. acs.org

Regioselective Functionalization Techniques

The selective functionalization of the quinoline ring is crucial for creating diverse derivatives with specific properties. mdpi.comnih.gov C-H activation, often catalyzed by transition metals, is a powerful strategy for regioselective functionalization. mdpi.comnih.gov

For instance, the C2 position of quinoline N-oxides can be selectively functionalized. Copper-catalyzed sulfoximination of quinoline-N-oxides with sulfoximines has been shown to afford C2-functionalized derivatives in high yield without the need for additional ligands or oxidants. mdpi.com Similarly, palladium-catalyzed C2 oxidative cross-coupling of quinoline N-oxides with indoles can be achieved with high regioselectivity. mdpi.com

Nickel-catalyzed C2 alkenylation of quinoline with internal alkynes also demonstrates high regio- and stereoselectivity. mdpi.com Furthermore, selective deoxygenative C-H/C-S functionalization of quinoline N-oxides with thiourea (B124793) provides a route to quinoline-2-thiones with high regioselectivity. organic-chemistry.org

Chemical Transformations and Reactivity of the 6 Methoxyquinoline 2,4 1h,3h Dione Core

Electrophilic Substitution Reactions on the Quinoline (B57606) Ring

The electron-donating nature of the methoxy (B1213986) group at the C-6 position and the nitrogen atoms within the quinoline ring system influences the regioselectivity of electrophilic substitution reactions. These reactions typically occur at positions with increased electron density.

For instance, nitration of quinoline derivatives often requires specific conditions to control the position of the incoming nitro group. In the synthesis of 6-ethyl-4-hydroxy-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, the starting material, 6-ethyl-4-hydroxypyrano[3,2-c]quinoline-2,5(6H)-dione, is treated with concentrated nitric acid and sodium nitrite (B80452) in glacial acetic acid. researchgate.net This reaction proceeds readily, with the starting material dissolving and the nitrated product precipitating out after a short period. researchgate.net

Nucleophilic Additions and Substitutions

The quinoline-2,4-dione core is susceptible to nucleophilic attack, particularly at the C-4 position, which can be activated by a suitable leaving group. This reactivity is fundamental to the synthesis of a wide array of substituted quinoline derivatives.

A notable example is the reaction of 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with various nucleophiles. researchgate.net This compound readily undergoes substitution reactions with sodium azide, amines, thiophenol, and malononitrile, leading to the formation of novel 4-substituted-3-nitropyranoquinolinones. researchgate.net These reactions are typically carried out under mild conditions and demonstrate the utility of the C-4 chloro group as a good leaving group for introducing diverse functionalities. researchgate.net

Furthermore, the vicarious nucleophilic substitution (VNS) of hydrogen in nitroquinoline derivatives provides a direct method for amination. mdpi.com This reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the substitution of a hydrogen atom. mdpi.com For example, the reaction of nitroquinolines with potassium carbazol-9-ide, generated in situ from 9H-carbazole and potassium tert-butoxide, results in the formation of carbazolyl-substituted quinolines. mdpi.com

The following table summarizes some key nucleophilic substitution reactions on quinoline derivatives:

| Starting Material | Nucleophile | Product | Reference |

| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Sodium azide | 4-Azido-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | researchgate.net |

| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Amines | 4-Amino-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-diones | researchgate.net |

| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Thiophenol | 4-(Phenylthio)-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | researchgate.net |

| Nitroquinolines | 9H-Carbazole/t-BuOK | Carbazolyl-quinolines | mdpi.com |

Derivatization at Nitrogen Atoms (N1 and N3)

The nitrogen atoms at positions 1 and 3 of the quinoline-2,4-dione ring are nucleophilic and can be readily alkylated or acylated to introduce a variety of substituents. This derivatization is a common strategy for modifying the biological and physicochemical properties of these compounds.

For example, quinazoline-2,4(1H,3H)-diones can be N-alkylated with reagents like ethyl chloroacetate (B1199739) or benzyl (B1604629) bromoacetate (B1195939) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). nih.govnih.gov This allows for the introduction of ester functionalities, which can be further transformed. For instance, subsequent hydrazinolysis of the ester yields the corresponding acetohydrazide, a key intermediate for synthesizing more complex derivatives. nih.gov

Similarly, N-methylation can be achieved using methyl iodide in the presence of a base like tetramethylguanidine. mdpi.com The reaction conditions can be controlled to achieve selective mono- or di-alkylation.

The following table provides examples of N-derivatization reactions:

| Starting Material | Reagent | Product | Reference |

| Quinazoline-2,4(1H,3H)-dione | Ethyl chloroacetate, K2CO3, DMF | Diethyl 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate | nih.gov |

| Quinazoline-2,4(1H,3H)-dione | Benzyl bromoacetate, K2CO3, DMF | Dibenzyl 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate | nih.gov |

| 3-Phenylethyl-1H-quinazoline-2,4-dione | Methyl iodide, Tetramethylguanidine | 1-Methyl-3-(2'-phenylethyl)-1H,3H-quinazoline-2,4-dione | mdpi.com |

Reactions Involving the Carbonyl Groups

The carbonyl groups at the C-2 and C-4 positions of the quinoline-2,4-dione ring exhibit typical carbonyl reactivity. They can undergo reduction and participate in condensation reactions.

While specific examples for 6-methoxyquinoline-2,4(1H,3H)-dione are not detailed in the provided search results, the general reactivity of the quinoline-4-carboxylic acid moiety, a related structure, suggests that the carbonyl group can be reduced. For instance, the carboxyl group at C-4 in 6-methoxy-2-arylquinoline-4-carboxylic acids can be reduced to an alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (B95107) (THF). nih.gov

Ring Contraction and Rearrangement Pathways

The quinoline ring system can undergo fascinating ring contraction and rearrangement reactions, leading to the formation of novel polycyclic indole (B1671886) systems. nih.govacs.org These transformations often proceed through complex mechanisms and can be initiated by reacting quinoline derivatives with specific reagents under reflux conditions.

One such reaction involves the refluxing of 2,3,3-trimethylindoline (B99453) derivatives with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone in glacial acetic acid. nih.govacs.org This process leads to the contraction of the o-quinone ring and the formation of derivatives of 2-(2-indolyl)-cyclopenta[b]pyrrole-3,4-diones and pyrindino[1,2-a]indoles. nih.govacs.orgresearchgate.net The mechanism of these reactions has been investigated using density functional theory (DFT) calculations. researchgate.net

Skeletal editing of quinolines through methods like light-mediated ring contraction of benzoxazepines to 3-formylindoles represents another pathway for structural rearrangement. researchgate.net

Photochemical and Thermal Reactivity

The photochemical reactivity of quinolines has been explored, particularly in the context of dearomative cycloadditions. nih.govacs.org These reactions allow for the rapid generation of molecular complexity by transforming planar aromatic systems into three-dimensional structures. nih.govacs.org

Photochemical cycloadditions between quinolines and alkenes can be initiated by photosensitizers. nih.gov The reaction often requires the presence of a Lewis acid, such as BF₃·OEt₂, to achieve full conversion. nih.gov The mechanism can involve the formation of a triplet excited state of the quinoline, which then reacts with the alkene in a stepwise radical cycloaddition to form ortho and para cycloadducts. nih.gov The regio- and stereochemical outcomes of these reactions have been rationalized through mechanistic studies. nih.govacs.org

Structure Activity Relationship Sar and Structural Optimization of 6 Methoxyquinoline 2,4 1h,3h Dione Derivatives

Impact of Substituents at Position 6 (Methoxy Group) on Biological Activity

The substituent at position 6 of the quinoline (B57606) ring plays a crucial role in modulating the biological activity of quinoline-2,4(1H,3H)-dione derivatives. The methoxy (B1213986) group (-OCH3) at this position is of particular interest due to its electronic and steric properties.

Research on related 6-methoxyquinoline (B18371) derivatives has provided insights into the significance of this substituent. For instance, in a series of 6-methoxy-2-arylquinoline analogues designed as P-glycoprotein (P-gp) inhibitors, the methoxy group was found to be involved in crucial interactions within the P-gp binding site. Molecular docking studies revealed that the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a hydrogen bond with amino acid residues such as Gln986. Additionally, the methyl group of the methoxy moiety can contribute to hydrophobic interactions within the binding pocket, further stabilizing the ligand-receptor complex.

| Substituent at Position 6 | Observed Biological Activity | Potential Interactions |

| Methoxy (-OCH3) | P-glycoprotein inhibition | Hydrogen bond acceptor, Hydrophobic interactions |

| Nitro (-NO2) | Antibacterial activity | Electron-withdrawing, potential for polar interactions |

| Halogens (e.g., -Cl, -F) | Antagonists of mGlu5 | Halogen bonding, altered lipophilicity |

It is important to note that while the methoxy group at position 6 has been shown to be favorable for certain biological activities, its replacement with other functional groups, such as halogens or larger alkyl groups, can lead to a shift in the pharmacological profile, highlighting the sensitivity of this position to structural modifications.

Influence of N-Substitution Patterns (N1, N3) on Pharmacological Profiles

The nitrogen atoms at positions 1 and 3 of the quinoline-2,4(1H,3H)-dione core are key sites for structural modification, and substitutions at these positions can significantly impact the pharmacological properties of the resulting derivatives.

N1-Substitution:

Alkylation or arylation at the N1 position can alter the lipophilicity, steric bulk, and hydrogen bonding capacity of the molecule. For instance, the introduction of a substituent at the N1 position can prevent the formation of a hydrogen bond with a biological target, which may be either beneficial or detrimental depending on the specific interaction. In some cases, N-amino derivatives have been synthesized, where the N1 position is substituted with an amino group (-NH2). This introduces a new site for hydrogen bonding and further functionalization. The synthesis of 1-amino-4,7-dimethyl-6-nitro-1H-quinoline-2-one has been reported, which can then be used as a precursor to synthesize various urea (B33335) and thiourea (B124793) derivatives at the N1 position. researchgate.net

N3-Substitution:

The N3 position, being part of an amide-like functionality within the dione (B5365651) ring, also presents an opportunity for substitution. However, modifications at this position are less common than at N1. The hydrogen atom at N3 is a potential hydrogen bond donor. Its replacement with an alkyl or other group would eliminate this capability while introducing steric bulk. The interplay between substitutions at N1 and N3 is a critical aspect of SAR studies, as modifications at one position can influence the optimal substituent at the other.

| Substitution Pattern | Potential Influence on Pharmacological Profile | Example Modification |

| N1-H (unsubstituted) | Hydrogen bond donor | - |

| N1-Alkyl/Aryl | Increased lipophilicity, steric hindrance | N1-methyl, N1-phenyl |

| N1-Amino | Introduction of a new reactive site | N1-NH2 |

| N3-H (unsubstituted) | Hydrogen bond donor | - |

| N3-Alkyl | Loss of H-bond donor capability, increased steric bulk | N3-methyl |

Modulation of Activity by Peripheral Ring Substitutions (e.g., phenyl, heterocycle moieties)

The introduction of peripheral aromatic or heterocyclic rings to the 6-methoxyquinoline-2,4(1H,3H)-dione scaffold is a widely employed strategy to enhance biological activity and modulate selectivity. These peripheral rings can engage in various non-covalent interactions with the target protein, such as π-π stacking, hydrophobic interactions, and hydrogen bonding.

For example, the attachment of a phenyl ring at the C3 position can lead to compounds with a diverse range of activities. The substitution pattern on this phenyl ring is also critical. Electron-donating or electron-withdrawing groups on the phenyl ring can fine-tune the electronic properties of the entire molecule.

The incorporation of heterocyclic rings, such as triazoles, pyrazoles, or oxazoles, can introduce additional heteroatoms capable of forming specific hydrogen bonds with the target. rsc.org For instance, quinoline-triazole hybrids have demonstrated promising antitubercular and anti-HIV activities. nih.gov The linkage of a pyrazole (B372694) moiety to a quinazolin-2,4-dione core has been explored for developing new antibacterial agents that target DNA gyrase. rsc.org

| Peripheral Ring | Position of Attachment | Potential Biological Activity | Key Interactions |

| Phenyl | C3 | Anticancer, Anticonvulsant | π-π stacking, hydrophobic interactions |

| Triazole | N1 or C3 (via linker) | Antitubercular, Anti-HIV | Hydrogen bonding, dipole-dipole interactions |

| Pyrazole | C3 (via linker) | Antibacterial (DNA gyrase inhibitors) | Hydrogen bonding, metal coordination |

| Anilino | C4 | mGlu5 antagonists | Hydrogen bonding, hydrophobic interactions |

Development of Pharmacophore Models

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For this compound derivatives, pharmacophore models can guide the design of new, more potent, and selective compounds.

A general pharmacophore model for anticonvulsant quinoline derivatives has been proposed, which typically includes:

An aromatic ring (hydrophobic feature).

One or two hydrogen bond acceptor (HBA) features.

A hydrogen bond donor (HBD) feature.

A hydrophobic region.

For instance, a pharmacophore model for anticonvulsant drugs suggests the presence of an aryl ring, an electron donor atom, and a hydrogen bond acceptor/donor unit. researchgate.net Another model developed for DNA gyrase inhibitors based on quinolone scaffolds identified three hydrogen bond acceptors and one hydrophobic moiety as key features. nih.gov

The development of a specific pharmacophore model for a particular biological activity of this compound derivatives would involve:

Training Set Selection: A set of active and inactive molecules with known biological data is chosen.

Feature Identification: Common chemical features (e.g., HBA, HBD, hydrophobic, aromatic rings) are identified.

Hypothesis Generation: Several pharmacophore hypotheses are generated and scored based on their ability to distinguish between active and inactive compounds.

Validation: The best hypothesis is validated using an external test set of compounds.

Such models serve as valuable tools for virtual screening of compound libraries to identify new hits with the desired pharmacological profile.

Computational SAR Studies (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful for understanding the spatial requirements for activity.

While specific QSAR studies on this compound are not extensively reported, studies on related quinoline and quinazolinone derivatives have demonstrated the utility of this approach. For example, 3D-QSAR studies have been successfully applied to design quinoline derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH) and to guide the development of quinazolinone derivatives as antitumor agents.

A typical QSAR study involves the following steps:

Data Set Preparation: A series of structurally related compounds with a range of biological activities is selected.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold.

Descriptor Calculation: Steric and electrostatic fields (in CoMFA) or other physicochemical properties are calculated around the molecules.

Statistical Analysis: Partial Least Squares (PLS) or other statistical methods are used to derive a correlation between the calculated descriptors and the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

The resulting QSAR models can provide contour maps that visualize the regions in space where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding character are favorable or unfavorable for activity. This information is invaluable for the rational design and optimization of new this compound derivatives with improved pharmacological properties.

Molecular Mechanisms of Action and Biological Target Engagement

Enzyme Inhibition Profiles

The 6-methoxyquinoline-2,4(1H,3H)-dione scaffold has been identified as a versatile platform for the development of potent enzyme inhibitors. The following subsections outline the key enzyme classes inhibited by derivatives of this compound.

DNA Gyrase and DNA Topoisomerase IV Inhibition

Quinolone and fluoroquinolone antibiotics are known to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair. nih.govnih.gov The key event in their mechanism of action is the stabilization of a covalent complex between the enzyme and DNA, which leads to double-strand breaks and ultimately cell death. nih.gov

Derivatives of quinazoline-2,4(1H,3H)-dione have been designed as fluoroquinolone-like inhibitors of these bacterial enzymes. nih.gov Research has shown that these compounds can effectively inhibit both DNA gyrase and topoisomerase IV. nih.gov For instance, a series of 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones demonstrated inhibitory activity against Escherichia coli DNA gyrase. nih.gov The introduction of a 3-amino group and specific C-7 ring structures were found to be important for their activity against both wild-type and quinolone-resistant mutant strains. nih.gov

Furthermore, studies on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, which incorporate a related quinolone scaffold, have identified potent inhibitors of the DNA gyrase subunit B (GyrB). nih.gov Specifically, a derivative with a 6-methoxy substitution (6-MeO) showed significant inhibition against GyrB with an IC50 of 0.31 μM. nih.gov This highlights the importance of the quinolone core in targeting these essential bacterial enzymes.

Table 1: Inhibition of DNA Gyrase by this compound Derivatives

| Compound/Derivative | Target Enzyme | IC50 (μM) | Bacterial Strain |

|---|

Tyrosine Kinase Inhibition (e.g., VEGFR-2, c-Met)

Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways, including cell growth, differentiation, and metabolism. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Derivatives of quinazoline-2,4(1H,3H)-dione have emerged as potent inhibitors of several tyrosine kinases, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the hepatocyte growth factor receptor (c-Met). nih.govnih.gov The dual inhibition of both c-Met and VEGFR-2 is considered a promising strategy to overcome therapeutic resistance. nih.gov

A study on 3-substituted quinazoline-2,4(1H,3H)-dione derivatives identified several compounds with dual inhibitory activity against both c-Met and VEGFR-2 in the nanomolar range. nih.gov Specifically, compounds 4b and 4e from this study demonstrated significant inhibition of both enzymes. nih.gov Similarly, another series of 3-phenylquinazolin-2,4(1H,3H)-diones with a thiourea (B124793) moiety also yielded dual inhibitors of VEGFR-2 and c-Met, with compound 3e showing IC50 values of 83 nM and 48 nM, respectively. nih.gov

The binding mode of these inhibitors often involves the formation of hydrogen bonds with key residues in the ATP-binding pocket of the kinases, such as Asp1046 in VEGFR-2 and Met1160 in c-Met. nih.govnih.gov

Table 2: Tyrosine Kinase Inhibition by Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound/Derivative | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound 2c | c-Met | 0.084 |

| VEGFR-2 | 0.052 | |

| Compound 4b | c-Met | 0.063 |

| VEGFR-2 | 0.058 | |

| Compound 4e | c-Met | 0.075 |

| VEGFR-2 | 0.069 | |

| Compound 3e | c-Met | 0.048 |

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death. nih.gov PARP inhibitors have gained significant attention as cancer therapeutics, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. researchgate.netnih.gov The mechanism of action involves trapping PARP on damaged DNA, leading to the formation of cytotoxic PARP-DNA complexes. nih.gov

While direct studies on this compound as a PARP inhibitor are limited, the quinazolinone scaffold is a well-established feature in many potent PARP inhibitors. researchgate.net For example, derivatives of 2-propanoyl-3H-quinazolin-4-one have been developed as effective PARP-1 inhibitors. researchgate.net This structural similarity suggests that the quinazoline-2,4(1H,3H)-dione core could be a viable starting point for designing novel PARP inhibitors.

Na+/H+ Exchanger (NHE-1) Inhibition

The sodium-hydrogen exchanger 1 (NHE-1) is a ubiquitously expressed membrane protein that plays a crucial role in regulating intracellular pH. nih.gov Inhibition of NHE-1 has been investigated for its therapeutic potential in various conditions, including inflammation.

Research into guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione has revealed their potential as NHE-1 inhibitors. nih.gov A study synthesizing novel N1, N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives bearing two guanidine moieties identified a potent NHE-1 inhibitor, compound 3a . nih.gov This finding suggests that the quinazoline-2,4(1H,3H)-dione scaffold, when appropriately functionalized with guanidine groups, can effectively target the NHE-1 protein.

Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibition

Apoptosis signal-regulating kinase 1 (ASK1) is a member of the mitogen-activated protein kinase (MAPK) family that is activated by various cellular stresses, including oxidative stress. nih.govnih.gov ASK1 activation can lead to apoptosis, inflammation, and fibrosis, making it a therapeutic target for a range of diseases. nih.gov

Selective small-molecule inhibitors of ASK1 have been developed and have shown therapeutic potential. nih.govnih.gov While specific studies on this compound as an ASK1 inhibitor are not prevalent, the broader class of quinoline (B57606) derivatives has been explored in this context. The development of potent and selective ASK1 inhibitors often involves heterocyclic scaffolds, and the quinoline core represents a potential starting point for the design of new ASK1 inhibitors.

Lanosterol (B1674476) 14-α-demethylase Inhibition

Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.govwikipedia.org It is the primary target of azole antifungal drugs. nih.gov Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death. wikipedia.org

The potential for quinoline-based compounds to inhibit lanosterol 14α-demethylase has been explored. In silico studies have investigated various phytochemicals, including those with quinoline-like structures, as potential inhibitors of this enzyme. researchgate.net While direct evidence for the inhibition of lanosterol 14α-demethylase by this compound is not yet established, the structural features of the quinoline ring system make it a candidate for further investigation in the development of novel antifungal agents targeting this enzyme.

Receptor Binding and Modulation

The interaction of this compound with cellular receptors, particularly its role as a ligand for cannabinoid receptors, has been a subject of scientific investigation.

Cannabinoid Type 2 Receptor (CB2R) Ligands

Research into a series of quinoline-2,4(1H,3H)-dione analogs has shed light on their potential as modulators of the Cannabinoid Type 2 Receptor (CB2R). nih.govnih.gov The CB2R is a G protein-coupled receptor primarily expressed in the immune system and is considered a therapeutic target for various inflammatory diseases. nih.govnih.gov

A significant finding from these studies is that the substitution pattern on the quinoline ring dictates the functional activity of these compounds. Specifically, analogs substituted at the C6 or C7 position of the quinoline-2,4(1H,3H)-dione core act as antagonists of the CB2R. nih.govnih.gov In contrast, substitutions at the C5 or C8 positions result in CB2R agonist activity. nih.govnih.gov

Given that this compound features a methoxy (B1213986) group at the C6 position, it is classified within the antagonist subgroup. This suggests that the compound likely binds to the CB2R and blocks the action of endogenous or synthetic agonists. The development of such selective CB2R ligands is an area of considerable interest for their potential therapeutic applications without the psychoactive effects associated with CB1 receptor modulation. nih.govnih.gov

Table 1: Structure-Activity Relationship of Quinoline-2,4(1H,3H)-dione Analogs at CB2R

| Substitution Position | Functional Activity at CB2R |

|---|---|

| C5 | Agonist nih.govnih.gov |

| C6 | Antagonist nih.govnih.gov |

| C7 | Antagonist nih.govnih.gov |

Modulation of Cellular Pathways

While specific studies on the effect of this compound on cellular pathways such as cell cycle regulation and apoptosis are not prominently available in the reviewed literature, the broader class of quinoline derivatives has been extensively studied for these effects.

Cell Cycle Regulation

Scientific literature on the direct impact of this compound on cell cycle progression is limited. However, various other quinoline derivatives have been reported to induce cell cycle arrest in different cancer cell lines. mdpi.comaustinpublishinggroup.com This regulation is a key mechanism through which many anticancer agents exert their effects. For instance, some quinazoline-2,4(1H,3H)-dione derivatives, a related class of compounds, have been shown to cause cell cycle arrest, highlighting a potential area for future investigation for the 6-methoxyquinoline (B18371) analog. nih.gov

Induction of Apoptosis

Similarly, there is a lack of specific data on the induction of apoptosis by this compound. Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many quinoline-based compounds have demonstrated the ability to trigger apoptosis in cancer cells, often as a consequence of DNA damage or the inhibition of crucial cellular proteins. researchgate.net For example, certain quinoline derivatives can induce apoptosis by inhibiting topoisomerases, enzymes vital for DNA replication. nih.gov The potential of this compound to induce apoptosis remains an open question for researchers.

Interactions with Biomolecular Targets (e.g., nucleic acids, proteins)

The quinoline scaffold is known for its ability to interact with various biomolecular targets, a property that underpins the diverse biological activities of its derivatives. nih.gov The planar structure of the quinoline ring system allows it to intercalate between the base pairs of DNA, which can lead to conformational changes, DNA strand breaks, and subsequent cytotoxicity. researchgate.netnih.gov

Furthermore, quinoline derivatives have been shown to bind to and inhibit a range of proteins and enzymes. nih.govnih.gov This includes enzymes involved in DNA replication and repair, such as DNA gyrase and topoisomerases, as well as protein kinases that are crucial for cell signaling pathways. nih.govnbinno.comsigmaaldrich.com Some quinoline-based compounds have also been identified as inhibitors of aldehyde dehydrogenase (ALDH) and quinone reductase 2 (QR2). nih.gov

While these interactions are well-documented for the broader quinoline class, specific studies detailing the binding of this compound to nucleic acids or a specific protein profile are not extensively covered in the available literature. Molecular docking studies on related quinoline derivatives suggest potential binding to proteins like DNA gyrase. mdpi.com

Based on a comprehensive search of available scientific literature, it is not possible to provide a detailed article on the advanced computational and theoretical investigations of This compound that adheres to the specific outline requested.

The primary reason is the absence of published research specifically detailing the molecular docking simulations, Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, or Molecular Electrostatic Potential (MEP) mapping for this exact compound.

While extensive research exists on the computational analysis of the broader quinoline and quinolinone classes of compounds, the strict requirement to focus solely on "this compound" cannot be met. The available studies investigate different derivatives, and extrapolating their findings would violate the instruction to avoid information outside the explicit scope.

Therefore, the requested content for the following sections and subsections could not be generated due to a lack of specific data for the target molecule:

Advanced Computational and Theoretical Investigations6.1. Molecular Docking Simulations for Ligand Protein Interactions

Density Functional Theory (DFT) Studies

Molecular Electrostatic Potential (MEP) Mapping

Further investigation into this specific compound would be required within the scientific community to produce the data needed to construct the requested article.

Global Reactivity Indices

The chemical reactivity of 6-Methoxyquinoline-2,4(1H,3H)-dione can be effectively described using global reactivity indices derived from Conceptual Density Functional Theory (DFT). nih.gov These descriptors, calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of the molecule's stability and reactivity. dergipark.org.trdergipark.org.tr

The fundamental indices include:

Ionization Potential (I): The energy required to remove an electron (I = -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A = -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). Molecules with a large energy gap between the HOMO and LUMO are considered hard, indicating high stability and low reactivity. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability. dergipark.org.tr

Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I+A)/2).

Chemical Potential (μ): The negative of electronegativity (μ = -χ), representing the escaping tendency of electrons. dergipark.org.tr

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge (ω = μ²/2η). It quantifies the electrophilic nature of a molecule. nih.govmdpi.com

DFT calculations are employed to determine the HOMO and LUMO energies, from which these reactivity descriptors are derived. A high electrophilicity index (ω > 1.5 eV) suggests a molecule is a strong electrophile, while a low value indicates a nucleophilic character. nih.gov The analysis of these parameters helps in predicting how this compound will interact in chemical reactions.

Table 1: Representative Global Reactivity Descriptors for this compound (Illustrative)

| Parameter | Symbol | Value (eV) - Illustrative | Significance |

| HOMO Energy | EHOMO | -6.5 | Electron-donating ability |

| LUMO Energy | ELUMO | -2.0 | Electron-accepting ability |

| Energy Gap | ΔE | 4.5 | Chemical reactivity and stability |

| Ionization Potential | I | 6.5 | Propensity to lose electrons |

| Electron Affinity | A | 2.0 | Propensity to gain electrons |

| Chemical Hardness | η | 2.25 | High stability, low reactivity |

| Chemical Softness | S | 0.44 | Measure of polarizability |

| Electronegativity | χ | 4.25 | Electron-attracting tendency |

| Chemical Potential | μ | -4.25 | Electron escaping tendency |

| Electrophilicity Index | ω | 4.01 | Strong electrophilic character |

Note: The values in this table are illustrative, based on typical values for similar heterocyclic compounds, and represent the type of data generated in a DFT study.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of this compound, providing insights into its structural flexibility and its interactions with biological targets. nih.govnih.gov

Conformational Analysis: MD simulations are used to explore the conformational landscape of a molecule by simulating the atomic motions over time. scispace.com For this compound, this analysis would reveal the preferred three-dimensional structures (conformers) in solution, the energy barriers between them, and the flexibility of different parts of the molecule, such as the methoxy (B1213986) group rotation. By analyzing the simulation trajectory, researchers can identify the most stable, low-energy conformations that the molecule is likely to adopt, which is crucial for understanding its interaction with specific protein binding sites. mdpi.com

Ligand-Target Dynamics: When a potential biological target is identified, MD simulations can be used to model the dynamic process of this compound binding to it. nih.gov This involves placing the ligand in the binding site of the protein and simulating the system's evolution. These simulations provide critical information on:

Binding Stability: Assessing whether the ligand remains stably bound in the active site over the simulation time.

Interaction Patterns: Identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Conformational Changes: Observing how the ligand and the protein adapt their conformations upon binding. nih.gov

This detailed understanding of the dynamic interactions at an atomic level is invaluable for rational drug design and for explaining the molecular basis of the compound's biological activity. uantwerpen.be

In Silico ADME Prediction and Drug-Likeness Assessment

In silico methods are essential in early-stage drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound and assessing its "drug-likeness." researchgate.netiapchem.org These predictions help to identify potential liabilities and optimize the molecular structure before costly synthesis and experimental testing. iapchem.org

For this compound, various computational models can predict key pharmacokinetic parameters and adherence to established drug-likeness rules, such as Lipinski's Rule of Five. nih.gov

Key Predicted Properties:

Lipinski's Rule of Five: This rule assesses the likelihood of a compound being orally active. It states that a drug-like molecule should generally have: a molecular weight (MW) ≤ 500 Da, a logP (lipophilicity) ≤ 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA). researchgate.net

Topological Polar Surface Area (TPSA): TPSA is a good predictor of drug absorption and transport. A TPSA value of less than 140 Ų is often associated with good oral bioavailability.

Human Oral Absorption: This parameter is predicted as a percentage, with higher values indicating better absorption from the gastrointestinal tract. researchgate.net

Blood-Brain Barrier (BBB) Penetration: Predictions indicate whether a compound is likely to cross the BBB and act on the central nervous system (CNS). nih.gov

Table 2: Predicted ADME and Drug-Likeness Properties for this compound

| Property | Predicted Value | Drug-Likeness Guideline | Assessment |

| Molecular Weight (MW) | 205.19 g/mol | ≤ 500 | Pass |

| logP (Lipophilicity) | 1.35 | ≤ 5 | Pass |

| Hydrogen Bond Donors (HBD) | 1 | ≤ 5 | Pass |

| Hydrogen Bond Acceptors (HBA) | 4 | ≤ 10 | Pass |

| Lipinski's Rule of Five | 0 violations | ≤ 1 violation | Drug-like |

| Topological Polar Surface Area (TPSA) | 68.9 Ų | < 140 Ų | Good oral bioavailability predicted |

| Human Oral Absorption | High | > 80% | Well-absorbed |

| BBB Penetration | Yes | - | CNS active potential |

These in silico assessments suggest that this compound possesses a favorable profile for a potential orally bioavailable drug candidate. nih.govjetir.org

Analytical and Spectroscopic Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 6-Methoxyquinoline-2,4(1H,3H)-dione and its tautomers, NMR provides detailed information about the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum of the tautomeric form, 4-hydroxy-6-methoxy-1H-quinolin-2-one, reveals characteristic signals. A patent for related heteroaryl compounds provides a ¹H-NMR spectrum (400 MHz, DMSO-d6) showing key proton signals. These include a singlet at 11.75 ppm, which can be attributed to the hydroxyl or amide proton, and singlets at 8.43 ppm, 8.18 ppm, and 6.16 ppm corresponding to the aromatic protons on the quinoline (B57606) ring. A sharp singlet at 4.00 ppm is indicative of the methoxy (B1213986) group protons bldpharm.com.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning the proton and carbon signals. COSY experiments would reveal the coupling relationships between adjacent protons in the aromatic ring, while HSQC would correlate each proton with its directly attached carbon atom. Although specific 2D NMR data for this compound is not detailed in the provided search results, these methods are standard practice in the structural confirmation of such molecules.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) groups and the N-H bond of the amide. For the tautomeric 4-hydroxy-6-methoxy-1H-quinolin-2-one form, characteristic peaks would include those for the hydroxyl (O-H) group, the amide carbonyl group, and C=C bonds of the aromatic ring. A general review of 4-hydroxy-2(1H)-quinolones indicates that the carbonyl stretching vibrations are prominent features in their IR spectra researchgate.net.

Mass Spectrometry (MS, EI-MS, MALDI-TOF-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Various ionization methods can be employed.

MS and EI-MS: Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation of the molecule, providing valuable structural information from the resulting fragment ions.

MALDI-TOF-MS: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry is a soft ionization technique that is well-suited for determining the molecular weight of organic molecules with minimal fragmentation.

HRMS: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. For the related compound 4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one, the predicted monoisotopic mass is 221.0688 Da, corresponding to the molecular formula C₁₁H₁₁NO₄ uni.lu. This demonstrates the utility of HRMS in confirming the molecular formula of quinolinone derivatives.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. For a compound with the formula C₁₀H₉NO₃, the theoretical elemental composition would be:

Carbon (C): 62.82%

Hydrogen (H): 4.74%

Nitrogen (N): 7.33%

Oxygen (O): 25.11%

Matching the experimental results with these theoretical values provides strong evidence for the compound's empirical and molecular formula.

Chromatographic Methods (TLC, HPLC) for Purity Assessment

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of chemical reactions.

TLC: Thin-layer chromatography is a rapid and convenient method for qualitatively assessing the purity of a sample and determining the appropriate solvent system for column chromatography purification. The retention factor (Rf) value is a characteristic property of the compound in a given solvent system.

HPLC: High-performance liquid chromatography is a powerful technique for the separation, identification, and quantification of components in a mixture. For purity assessment of this compound, a reversed-phase HPLC method would typically be employed. The compound would be detected by a UV detector at a wavelength where it exhibits strong absorbance. A pure sample would ideally show a single sharp peak in the chromatogram. LC/MS, a combination of liquid chromatography and mass spectrometry, is also a common method for analysis, as mentioned in a patent for related compounds bldpharm.com.

Q & A

Q. What are the standard synthetic routes for 6-Methoxyquinoline-2,4(1H,3H)-dione?

The synthesis typically involves multi-step reactions such as the Hantzsch condensation, where an aldehyde, β-keto ester, and amine derivative react under acid catalysis. For quinoline-diones, nitration or methoxylation steps may follow to introduce substituents. NMR spectroscopy (¹H and ¹³C) is critical for verifying intermediate structures and final product purity .

Q. How is structural characterization performed for this compound?

Structural elucidation relies on spectroscopic methods:

Q. What solvents and reaction conditions optimize its synthesis?

Polar aprotic solvents (e.g., dimethylformamide) under reflux are commonly used to enhance reaction efficiency. Acidic conditions (e.g., HCl) facilitate cyclization steps, while temperature control (80–120°C) minimizes side reactions .

Advanced Research Questions

Q. How can contradictory spectroscopic data be resolved in structural analysis?

Discrepancies in NMR shifts or crystallographic parameters may arise from tautomerism or polymorphism. Comparative studies using variable-temperature NMR or multiple crystallization solvents can clarify structural ambiguities. Cross-referencing with computational models (DFT calculations) validates experimental observations .

Q. What strategies improve regioselectivity in functionalizing the quinoline-dione scaffold?

Electron-donating groups (e.g., methoxy at C6) direct electrophilic substitution to specific positions. For example, nitration at C5/C7 can be controlled using mixed-acid systems (HNO₃/H₂SO₄). Steric effects from substituents also influence reactivity .

Q. How do structural modifications impact biological activity?

Methoxy and carbonyl groups enhance interactions with biological targets (e.g., enzymes). SAR studies on quinoline derivatives show that substituents at C6/C8 modulate antiviral or anticancer potency. Assays like enzyme inhibition (e.g., HIV reverse transcriptase) and cytotoxicity profiling (e.g., MTT on cancer cell lines) quantify activity .

Q. What computational methods predict physicochemical properties?

DFT calculations (e.g., Gaussian 09) model electronic properties (HOMO-LUMO gaps) and solubility. Molecular docking (AutoDock Vina) screens binding affinities to targets like DNA topoisomerases. These methods guide rational design of derivatives with improved bioavailability .

Methodological Challenges

Q. How to address low yields in multi-step syntheses?

Optimize stepwise intermediates:

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane).

- Use catalysts (e.g., p-toluenesulfonic acid) to accelerate cyclization.

- Monitor reaction progress with TLC or HPLC .

Q. What techniques validate compound stability under physiological conditions?

Q. How to resolve conflicting biological activity reports across studies?

Discrepancies may stem from assay variability (e.g., cell line specificity) or impurity profiles. Standardize protocols (e.g., NIH/WHO guidelines) and validate purity (>95% by HPLC). Cross-test derivatives in parallel assays to isolate structure-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.